Product packaging for Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA(Cat. No.:)

Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA

Cat. No.: B12061887
M. Wt: 739.8 g/mol
InChI Key: ORPSTLLJSQXELA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA is a specialized synthetic peptide substrate conjugated to a para-nitroaniline (pNA) reporter group. The N-terminal succinyl (Suc) moiety and the C-terminal pNA group make this compound a powerful tool for continuous, spectrophotometric enzyme assays. Upon proteolytic cleavage, the release of the yellow pNA chromophore results in a significant absorbance increase at 405 nm, enabling real-time kinetic analysis of enzyme activity. This substrate is meticulously designed for investigating the activity, kinetics, and inhibition profiles of proteases, with a particular focus on those recognizing proline (Pro) within their cleavage sequence. The inclusion of a Pro residue suggests potential utility in studies of post-proline cleaving enzymes (PPCEs), a class of proteases that includes prolyl oligopeptidases and dipeptidyl peptidases, which are significant in neuropeptide processing and hormone regulation . The use of racemic (DL) amino acids allows for the exploration of protease stereospecificity. The primary application of this compound is in fundamental biochemical research for characterizing serine proteases and other hydrolases . It serves as a critical reagent in high-throughput screening for protease inhibitors, mechanistic studies of enzymatic catalysis, and specificity profiling of recombinant enzymes. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H41N7O9 B12061887 Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA

Properties

Molecular Formula

C38H41N7O9

Molecular Weight

739.8 g/mol

IUPAC Name

4-[[1-[[3-(1H-indol-3-yl)-1-[2-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C38H41N7O9/c1-23(40-33(46)17-18-34(47)48)35(49)43-31(21-25-22-39-29-11-6-5-10-28(25)29)38(52)44-19-7-12-32(44)37(51)42-30(20-24-8-3-2-4-9-24)36(50)41-26-13-15-27(16-14-26)45(53)54/h2-6,8-11,13-16,22-23,30-32,39H,7,12,17-21H2,1H3,(H,40,46)(H,41,50)(H,42,51)(H,43,49)(H,47,48)

InChI Key

ORPSTLLJSQXELA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCC(=O)O

Origin of Product

United States

Synthetic Methodologies for Suc Dl Ala Dl Trp Dl Pro Dl Phe Pna and Analogues

General Principles of Solid-Phase Peptide Synthesis (SPPS) for p-Nitroanilide Derivatives

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing peptides like Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA. This method involves assembling amino acids sequentially from the C-terminus to the N-terminus while the growing peptide chain is anchored to an insoluble solid support, commonly a polystyrene-based resin. lifetein.com This approach simplifies the purification process as excess reagents and soluble byproducts can be easily washed away after each reaction step. lifetein.com

Fmoc and Boc Protecting Group Strategies

To ensure the correct sequence and prevent unwanted side reactions, the α-amino group of each incoming amino acid must be temporarily protected. americanpeptidesociety.orgmasterorganicchemistry.com Two primary strategies dominate the field of SPPS: the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies. lifetein.comamericanpeptidesociety.org

The Fmoc strategy is widely favored due to its mild deprotection conditions. lifetein.comamericanpeptidesociety.org The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). lifetein.compacific.edu This gentle process is compatible with a wide range of amino acid side-chain protecting groups that are acid-labile, making it suitable for the synthesis of complex peptides. lifetein.comamericanpeptidesociety.org

The Boc strategy , on the other hand, utilizes an acid-labile Boc group for α-amino protection, which is removed by treatment with a strong acid such as trifluoroacetic acid (TFA). americanpeptidesociety.org While historically significant, the harsher acidic conditions required for Boc deprotection can sometimes lead to peptide degradation or incomplete removal of the protecting group. americanpeptidesociety.org However, it remains a valuable option for specific applications, particularly for synthesizing short peptides or sequences prone to racemization under basic conditions. americanpeptidesociety.org

Table 1: Comparison of Fmoc and Boc Protecting Group Strategies

FeatureFmoc StrategyBoc Strategy
Protecting Group 9-fluorenylmethyloxycarbonyltert-butyloxycarbonyl
Deprotection Condition Mildly basic (e.g., piperidine) lifetein.comcreative-peptides.comStrongly acidic (e.g., TFA) americanpeptidesociety.orgcreative-peptides.com
Side-Chain Protection Acid-labile groups lifetein.comGroups resistant to strong acid
Advantages Mild conditions, suitable for complex peptides, automation-friendly lifetein.comamericanpeptidesociety.orgUseful for short peptides, can prevent base-induced side reactions americanpeptidesociety.org
Disadvantages Potential for side reactions with base-sensitive sequencesHarsher conditions can degrade the peptide americanpeptidesociety.org

C-Terminal p-Nitroaniline (pNA) Attachment

The C-terminal p-nitroaniline (pNA) is the chromogenic reporter group that allows for the colorimetric detection of enzymatic activity. nih.gov However, the direct coupling of a peptide to p-nitroaniline is challenging due to the low nucleophilicity of the pNA amino group. nih.govnih.gov

Several strategies have been developed to overcome this hurdle. One approach involves using a modified pNA analog, such as 5-amino-2-nitrobenzoic acid (Anb5,2), which can be coupled to the resin before peptide synthesis begins. nih.govnih.gov This allows for the subsequent peptide chain elongation using standard Fmoc chemistry. nih.gov Another method involves the use of powerful condensing agents like phosphorus oxychloride to facilitate the formation of the amide bond between the C-terminal amino acid and pNA. maastrichtuniversity.nl

Strategies for Incorporating DL-Amino Acids (DL-Ala, DL-Trp, DL-Pro, DL-Phe) into the Peptide Sequence

The inclusion of D-amino acids, in addition to the naturally occurring L-amino acids, can confer unique properties to peptides, such as increased resistance to proteolytic degradation. nih.govlifetein.com The synthesis of peptides containing D-amino acids follows the same fundamental principles of SPPS. pacific.edu Both L- and D-amino acid building blocks, protected with either Fmoc or Boc groups, are commercially available and can be incorporated into the peptide chain at the desired positions during the automated or manual synthesis cycles. pacific.edunih.gov The use of racemic mixtures (DL-amino acids) would result in a complex mixture of diastereomeric peptides, which would be challenging to purify and characterize. Therefore, the synthesis is typically performed using stereochemically pure D- and L-amino acid derivatives.

Challenges and Advances in Scalable Synthesis of Chromogenic DL-Peptide Substrates

Scaling up the synthesis of chromogenic peptide substrates from laboratory to industrial production presents several challenges. gappeptides.com These include ensuring consistent product quality, managing large volumes of reagents and solvents, and optimizing reaction conditions for efficiency and cost-effectiveness. gappeptides.com The heterogeneous nature of SPPS, with the peptide attached to a solid resin, can lead to issues with mixing and heat transfer at larger scales. gappeptides.com

Recent advances aim to address these challenges. The development of more robust and efficient resins, such as diethylene glycol-crosslinked polystyrene (DEG-PS), can improve synthesis outcomes for hydrophobic and complex sequences. rsc.org Furthermore, the adoption of green chemistry principles, including the use of more environmentally friendly solvents, is becoming increasingly important in large-scale peptide manufacturing. rsc.orgnih.gov Innovations in purification techniques are also crucial for obtaining high-purity peptides on a larger scale.

Purity Assessment and Quality Control of Synthetic Peptides for Enzymatic Assays

Ensuring the high purity of synthetic peptides is paramount for their use in sensitive enzymatic assays, as impurities can lead to inaccurate or misleading results. biosyn.comjpt.com A multi-step quality control process is therefore essential.

The primary methods for assessing peptide purity are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS). biosyn.combiosynth.compepdd.com

RP-HPLC separates the target peptide from impurities based on hydrophobicity. The resulting chromatogram provides a quantitative measure of purity by comparing the peak area of the desired peptide to the total area of all peaks. biosyn.comjpt.com

Mass Spectrometry (MS) , often coupled with HPLC (LC-MS), confirms the identity of the synthesized peptide by verifying its molecular weight. biosynth.cominnovagen.com Tandem MS (MS/MS) can be used to further confirm the amino acid sequence by fragmenting the peptide and analyzing the resulting fragment ions. innovagen.com

For enzymatic assays, a purity level of >95% is generally recommended to ensure reliable and reproducible results. peptide2.comgenscript.combiocat.com

Table 2: Key Quality Control Techniques for Synthetic Peptides

TechniquePurposeInformation Provided
RP-HPLC Purity AssessmentQuantitative measure of the percentage of the correct peptide in the sample. biosyn.compepdd.com
Mass Spectrometry (MS) Identity ConfirmationVerification of the molecular weight of the peptide. pepdd.cominnovagen.com
Tandem MS (MS/MS) Sequence VerificationConfirmation of the amino acid sequence. innovagen.com
Amino Acid Analysis (AAA) Peptide QuantificationDetermines the exact amount of peptide by analyzing its amino acid composition after hydrolysis. biosyn.combiosynth.com

By employing these rigorous synthetic and quality control measures, high-purity this compound can be reliably produced for its critical role in protease research.

Enzymatic Hydrolysis and Isomerization Catalysis by Suc Dl Ala Dl Trp Dl Pro Dl Phe Pna

Mechanistic Overview of p-Nitroaniline Release upon Proteolytic Cleavage

The fundamental principle behind the use of Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA as a substrate in enzyme assays is the release of a chromogenic reporter molecule, p-nitroaniline (pNA), upon enzymatic hydrolysis. The peptide sequence is linked to the pNA molecule via an amide bond, specifically at the C-terminus of the phenylalanine (Phe) residue.

In the presence of a suitable protease, such as chymotrypsin (B1334515), the enzyme's active site recognizes and binds to the peptide substrate. Chymotrypsin and other serine proteases employ a catalytic triad (B1167595) of amino acids (typically serine, histidine, and aspartate) to perform nucleophilic attack on the carbonyl carbon of the peptide bond targeted for cleavage. libretexts.orgyoutube.com For this substrate, the scissile bond is the one between the Phenylalanine residue and the p-nitroaniline group.

The hydrolysis mechanism proceeds through a series of steps, often described as a ping-pong mechanism involving covalent catalysis. libretexts.org An acyl-enzyme intermediate is formed when the serine residue of the protease becomes covalently attached to the peptide portion (Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe), and the amide bond is cleaved, releasing the p-nitroaniline molecule. libretexts.orgpreparatorychemistry.com This free pNA in solution is yellow and exhibits a distinct absorbance maximum around 405-410 nm. caymanchem.com The rate of the color change is directly proportional to the rate of enzymatic activity, allowing for continuous spectrophotometric monitoring of the reaction.

Interaction with Chymotrypsin-like Serine Proteases

The interaction of a peptide substrate with a protease is governed by the specific amino acid sequence and stereochemistry of the substrate, which must fit into the binding pockets (subsites) of the enzyme's active site. Chymotrypsin famously shows a strong preference for cleaving peptide bonds C-terminal to large, hydrophobic amino acid residues such as phenylalanine, tryptophan, and tyrosine. libretexts.orgsigmaaldrich.comnih.gov These residues fit into a deep, hydrophobic S1 binding pocket in the enzyme. The amino acids on the N-terminal side of the cleavage site (P2, P3, etc.) also contribute to binding and can significantly influence the rate of catalysis. nih.gov

A widely used standard substrate for chymotrypsin and related proteases is N-Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Phenylalanine-p-nitroanilide (Suc-AAPF-pNA). caymanchem.comsigmaaldrich.commoleculardepot.com This substrate is composed entirely of L-amino acids, the natural stereoisomers found in proteins. rsc.org It is readily cleaved by chymotrypsin, cathepsin G, and other chymotrypsin-like enzymes. caymanchem.comsigmaaldrich.com

This compound differs from this standard substrate in two critical aspects:

Stereochemistry: Every amino acid residue in the peptide is a DL-racemic mixture, meaning it contains both the D- and L-isomers.

P2 Residue: The amino acid at the P2 position (the second residue from the cleavage site) is Tryptophan (Trp) instead of Alanine (Ala).

The presence of D-amino acids is expected to drastically reduce the rate of hydrolysis compared to the all-L Suc-AAPF-pNA, as chymotrypsin is highly stereoselective for L-amino acids (see section 3.2.1.3). The substitution of the small, non-bulky Alanine at the P2 position with the much larger, aromatic Tryptophan would also significantly alter the substrate's interaction with the enzyme's S2 binding pocket, likely impacting binding affinity and catalytic efficiency.

While the P1 residue is the primary determinant of specificity for chymotrypsin, the residues at adjacent positions, particularly P2 and P3, play a crucial role in substrate binding and catalysis. The S2 subsite of chymotrypsin is less constrained than the S1 pocket, but the size and character of the P2 amino acid can still have a profound effect on the kinetic parameters of hydrolysis.

In the standard substrate Suc-AAPF-pNA, the P2 residue is Alanine, a small amino acid. The replacement of Ala with Tryptophan, which has a large, aromatic indole (B1671886) side chain, in this compound introduces significant bulk at the P2 position. This could lead to steric hindrance within the S2 binding pocket, potentially preventing the substrate from achieving the optimal conformation for catalysis. Furthermore, the presence of a DL-mixture at this position means that approximately half of the substrate molecules will present a D-Tryptophan residue to the enzyme, which is expected to be an even poorer fit than L-Tryptophan due to incorrect stereochemistry. Recent studies have highlighted that while chymotrypsin has a clear preference at the P1 position, the P2 position can also influence activity, with some non-Thr/Ser residues being tolerated. nih.gov However, the combination of a bulky side chain and mixed stereochemistry at P2 would likely result in a significantly lower rate of hydrolysis.

Proteases, being chiral molecules themselves, are inherently stereoselective. Most natural proteases, including chymotrypsin, are evolved to act upon proteins composed exclusively of L-amino acids. rsc.orgrsc.org Consequently, they exhibit very low activity towards peptides containing D-amino acids. rsc.orgrsc.org The specific three-dimensional arrangement of a substrate's peptide backbone and amino acid side chains is critical for precise docking into the enzyme's active site.

For comparative purposes, the kinetic constants for the widely studied, all-L substrate Suc-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA) with several proteases are presented below. These values provide a benchmark for the activity of a good chymotrypsin substrate. The Kₘ value indicates the substrate concentration at which the reaction rate is half of the maximum, reflecting the affinity of the enzyme for the substrate (a lower Kₘ suggests higher affinity). The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time.

Table 1: Kinetic Parameters for the Hydrolysis of Suc-Ala-Ala-Pro-Phe-pNA Data for a standard reference substrate, as direct data for this compound is not available.

EnzymeKₘ (Michaelis-Menten Constant)Source
Chymotrypsin60 µM caymanchem.com
Cathepsin G1.7 mM caymanchem.com
Chymase4 mM caymanchem.com

Due to the stereochemical and structural differences highlighted previously, it is anticipated that the Kₘ for this compound would be significantly higher, and the kcat would be substantially lower, resulting in a drastically reduced catalytic efficiency (kcat/Kₘ) compared to Suc-AAPF-pNA.

Enzymatic Activity in Diverse Biological Systems (e.g., Microbial, Insect, Mammalian Proteases)

The susceptibility of peptide substrates to enzymatic hydrolysis is fundamental to their application in protease assays. While direct studies on the enzymatic degradation of this compound are not extensively documented, significant insights can be drawn from research on its L-amino acid analogue, Suc-Ala-Ala-Pro-Phe-pNA. This analogue is a well-established chromogenic substrate for chymotrypsin and chymotrypsin-like serine proteases. wikipedia.org The cleavage of the p-nitroanilide (pNA) group by the protease releases a yellow chromophore, which can be monitored spectrophotometrically.

This principle has been applied across diverse biological systems:

Microbial Proteases: The L-analogue has been used to characterize chymotrypsin-like proteases from various microbial sources. For instance, it is employed in assays for fungal proteases and subtilisins (B1170691), which are widely used in biotechnology.

Insect Proteases: Research into the digestive processes of insects, such as the mosquito vector Aedes aegypti, has utilized similar substrates to identify and characterize midgut proteases. These studies have detected chymotrypsin-like activity responsible for cleaving peptides C-terminal to hydrophobic residues like phenylalanine.

Mammalian Proteases: In mammalian systems, Suc-Ala-Ala-Pro-Phe-pNA is a known substrate for Cathepsin G, a serine protease found in neutrophils, and Prostate-Specific Antigen (PSA), which exhibits chymotrypsin-like activity.

The introduction of D-amino acids into the peptide backbone, as in this compound, is expected to significantly alter its interaction with these proteases. Proteases are chiral catalysts and generally display a strong preference for L-amino acid substrates. The presence of D-amino acids, particularly at or near the cleavage site (the Pro-Phe bond), would likely render the peptide a poor substrate, potentially inhibiting or completely preventing hydrolysis by many standard proteases. This resistance to proteolysis is a known characteristic of D-amino acid-containing peptides.

Interaction with Peptidyl Prolyl cis-trans Isomerases (PPIases)

Peptidyl prolyl cis-trans isomerases (PPIases) are ubiquitous enzymes that catalyze the slow rotation of the peptide bond preceding a proline residue, a crucial step in the folding of many proteins. nih.govnih.gov The activity of these enzymes can be monitored using a coupled assay system where a protease (like chymotrypsin) cleaves a substrate only when the Xaa-Pro bond is in the trans conformation. wikipedia.org The rate of pNA release in the presence of a PPIase reflects the accelerated conversion of the cis isomer to the chymotrypsin-susceptible trans isomer. wikipedia.org

Catalysis of Cis-Trans Isomerization of the DL-Prolyl Amide Bond

PPIases catalyze the interconversion between the cis and trans isomers of the peptidyl-prolyl bond, accelerating this rate-limiting step in protein folding. wikipedia.orgnih.govacs.org This catalysis does not alter the final equilibrium between the cis and trans populations but significantly shortens the time required to reach it. acs.org The enzymes achieve this by binding to the proline-containing segment of a polypeptide and stabilizing the twisted, high-energy transition state of the prolyl bond, thereby lowering the activation energy for rotation. nih.govyoutube.com

However, this catalytic activity is highly stereospecific. All known families of PPIases—cyclophilins, FKBPs, and parvulins—are evolved to recognize and act upon L-proline residues within a peptide chain. The active sites of these enzymes are exquisitely shaped to accommodate the specific geometry of an L-prolyl bond and its flanking residues. The presence of a D-proline residue, as in the DL-Prolyl moiety of this compound, would introduce a stereochemistry that is incompatible with the active site of these enzymes. Consequently, it is highly unlikely that canonical PPIases would efficiently catalyze the cis-trans isomerization of a D-prolyl amide bond.

Specificity of PPIases (e.g., Cyclophilins, Pin1, FKBP) for this compound Analogues

The different families of PPIases exhibit distinct substrate specificities, primarily determined by the amino acid residue immediately preceding the proline (the Xaa in an Xaa-Pro motif). frontiersin.org Studies on L-amino acid tetrapeptide substrates of the general structure Suc-Ala-Xaa-Pro-Phe-pNA have revealed these preferences.

Cyclophilins: This family of PPIases, inhibited by the immunosuppressant cyclosporin (B1163) A, generally shows broad substrate specificity. The catalytic efficiency (kcat/Km) of cyclophilin-catalyzed isomerization displays little dependence on the nature of the amino acid at the Xaa position.

FK506-Binding Proteins (FKBPs): In contrast to cyclophilins, FKBPs are much more selective. Their catalytic efficiency varies significantly depending on the side chain of the Xaa residue. FKBPs generally prefer large hydrophobic residues at this position. For example, a substrate with leucine (B10760876) at the Xaa position is a highly reactive substrate for FKBP, whereas substrates with glycine (B1666218) or other small residues are processed much less efficiently.

Pin1: This is a member of the parvulin family of PPIases and displays a unique specificity. nih.govnih.gov Pin1 specifically recognizes and catalyzes the isomerization of pSer-Pro or pThr-Pro motifs, meaning it requires the serine or threonine preceding proline to be phosphorylated. frontiersin.orgnih.gov Therefore, the non-phosphorylated peptide this compound would not be a substrate for Pin1.

For FKBPs, where the residue preceding proline is a key determinant of substrate efficiency, the identity and stereochemistry of tryptophan at this position are critical. Studies with L-amino acid substrates have established that FKBPs can accommodate a bulky hydrophobic residue like tryptophan. However, the introduction of a D-tryptophan residue would present a significant steric challenge. The D-configuration would orient the bulky indole side chain in a manner that would likely clash with the enzyme's active site, preventing proper binding and alignment for catalysis. For cyclophilins, which are less specific, the impact might be less severe, but some degree of reduced efficiency would still be expected due to the non-native stereochemistry.

Enzymatic catalysis is fundamentally a process of stereospecific recognition. PPIases are chiral macromolecules designed to interact with L-amino acid substrates. The entire architecture of their active site is optimized for the L-configuration. The introduction of a racemic mixture at every amino acid position in this compound presents a profound challenge to enzyme recognition.

Conformational Changes and Transition State Stabilization in PPIase-Catalyzed Reactions

The catalytic mechanism of PPIases involves the binding of the substrate and the stabilization of a non-planar, twisted amide bond transition state. nih.gov For cyclophilin, this is achieved through specific hydrogen bonds and hydrophobic interactions within the active site. Key residues, such as Arginine-55 in human cyclophilin A, are thought to be crucial for catalysis by stabilizing the pyramidal nitrogen of the twisted amide bond. nih.gov

This entire catalytic apparatus is stereochemically precise. The conformational changes that both the enzyme and the substrate undergo rely on the L-configuration of the amino acids. A substrate containing D-amino acids, especially D-proline, would not be able to achieve the correct geometry to engage with these stabilizing interactions in the active site. The transition state for a D-prolyl bond isomerization would have a mirror-image geometry compared to the L-prolyl transition state, and it would not fit into the active site of a conventional PPIase. This fundamental mismatch prevents the enzyme from being able to stabilize the transition state and lower the activation energy for isomerization, effectively nullifying its catalytic power on such a substrate.

Interactive Data Tables

Table 1: Specificity of PPIase Analogues

Data based on L-amino acid substrates of the structure Suc-Ala-Xaa-Pro-Phe-pNA.

Table 2: List of Mentioned Compounds

Exploration of Specificity for Other Proteolytic Enzymes

The presence of both D- and L-amino acids within the peptide chain of this compound profoundly influences its interaction with proteolytic enzymes, which typically exhibit high stereospecificity.

Prolyl endopeptidases (PEPs), also known as prolyl oligopeptidases (POPs), are a class of serine proteases that specifically cleave peptide bonds on the C-terminal side of proline residues within a polypeptide chain. Their catalytic activity is highly dependent on the stereochemistry of the substrate, with a strong preference for L-amino acids. The active site of PEPs is structured to accommodate the specific conformation of an L-proline residue and the preceding amino acids in an L-configuration.

Due to this stringent stereospecificity, it is expected that PEPs would exhibit very low to no hydrolytic activity towards this compound. The presence of D-amino acids at any position, particularly a D-Proline at the cleavage site or a D-Tryptophan at the P2 position, would likely prevent proper binding of the substrate within the enzyme's active site. This steric hindrance would disrupt the required enzyme-substrate complex formation necessary for catalysis.

Currently, specific kinetic data (e.g., Km, kcat) for the hydrolysis of this compound by any specific prolyl endopeptidase is not available in published scientific literature.

Table 1: Hypothetical Hydrolysis of this compound by Prolyl Endopeptidases

Enzyme SourceSubstrate ConfigurationRelative Activity (%)Kinetic Parameters (Km, kcat)
Flavobacterium meningosepticum PEPL-Proline containing peptide100Documented
Myxococcus xanthus POPL-Proline containing peptide100Documented
Flavobacterium meningosepticum PEPDL-Proline containing peptideNot AvailableNot Available
Myxococcus xanthus POPDL-Proline containing peptideNot AvailableNot Available

This table illustrates the expected low reactivity based on known enzyme specificity; specific experimental data for the DL-substrate is not publicly available.

Subtilisins are a family of serine proteases that generally exhibit broad substrate specificity, cleaving after large, uncharged amino acid residues. However, like most proteases, they demonstrate a strong preference for substrates composed of L-amino acids. The incorporation of D-amino acids into a peptide chain is a well-established method to increase resistance to degradation by common proteases, including subtilisin. googleapis.com

The racemic nature of this compound suggests that it would be a poor substrate for typical subtilisin-like serine proteases. The D-phenylalanine at the P1 position would likely inhibit cleavage, as the active site of subtilisin is optimized for the L-enantiomer. While some subtilisin variants engineered for specific purposes might show altered specificities, widespread hydrolysis of a mixed DL-peptide by standard subtilisins is not expected.

Detailed research findings or kinetic data on the hydrolysis of this compound by subtilisin-like serine proteases have not been reported in the scientific literature.

Table 2: Expected Substrate Specificity of Subtilisin Carlsberg

SubstrateCleavage SiteStereochemistryExpected Relative Rate of Hydrolysis
Suc-L-Ala-L-Ala-L-Pro-L-Phe-pNAPhe-pNAL-amino acidsHigh
This compoundPhe-pNADL-amino acidsVery Low / Negligible
CaseinMultipleL-amino acidsHigh

This table is based on the known L-amino acid preference of subtilisin; specific experimental data for the DL-substrate is not publicly available.

Chromogenic substrates with unusual structures, such as this compound, are valuable tools for broader substrate profiling and the discovery of novel enzymes with atypical specificities. annualreviews.org The resistance of this substrate to hydrolysis by common proteases makes it particularly useful for screening environmental or biological samples for rare enzymatic activities.

An enzyme capable of cleaving this substrate would likely possess one or more of the following characteristics:

D-amino acid specificity: The enzyme may be a D-peptidase or an amidase that specifically recognizes and cleaves peptide bonds involving D-amino acids.

Lack of stereospecificity: The enzyme might be a protease with an unusually promiscuous active site that can accommodate both L- and D-amino acid residues.

Peptidyl-prolyl isomerase activity coupled with protease activity: A system that could potentially isomerize a D-Proline to an L-Proline, followed by cleavage.

The use of this compound in high-throughput screening assays could facilitate the discovery of such novel biocatalysts from microbial sources or complex biological fluids. However, specific studies detailing the successful use of this particular substrate for enzyme discovery are not yet present in the public domain. The application of such substrates remains a promising strategy for expanding the known diversity of proteases.

Advanced Applications of Suc Dl Ala Dl Trp Dl Pro Dl Phe Pna in Biochemical and Enzymatic Research

Development and Optimization of Enzyme Activity Assays

The development of robust and reliable enzyme activity assays is fundamental to biochemical research. Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA and similar p-nitroanilide-based substrates are instrumental in creating these assays due to their specificity and the ease of detecting the reaction product.

Spectrophotometric Methods for Quantitative Analysis of Enzyme Activity

Spectrophotometry is the cornerstone technique for quantifying enzyme activity using chromogenic substrates like this compound. The principle of this method is based on Beer-Lambert's law, where the concentration of a substance is directly proportional to the absorbance of light at a specific wavelength.

The enzymatic hydrolysis of the substrate releases p-nitroaniline (pNA), which has a distinct absorbance maximum. The rate of the reaction, and thus the enzyme's activity, is determined by monitoring the increase in absorbance over time. nih.govtandfonline.com This can be done using two primary approaches:

Initial Rate Method: The absorbance is measured continuously over a short period at the beginning of the reaction. chromogenicsubstrates.com The initial velocity (V₀) is calculated from the linear portion of the absorbance versus time plot. This method is preferred as it minimizes the effects of factors like substrate depletion, product inhibition, and enzyme denaturation.

Endpoint (Acid-Stopped) Method: The reaction is allowed to proceed for a fixed period and then stopped, often by adding a strong acid like acetic acid or trichloroacetic acid (TCA). chromogenicsubstrates.commerckmillipore.com The acid stops the enzymatic reaction and ensures the complete development of the color of the released pNA. The total absorbance is then measured. This method is useful for high-throughput screening or when a continuous-monitoring spectrophotometer is not available.

The wavelength for measuring the released p-nitroaniline is typically 405 nm or 410 nm. tandfonline.comchromogenicsubstrates.comsigmaaldrich.com The molar extinction coefficient of pNA under specific pH and buffer conditions is used to convert the rate of change in absorbance into the rate of product formation, usually expressed in units like µmol/min. For instance, a commonly used molar extinction coefficient for p-nitroaniline at 410 nm and pH 7.5 is 8,800 M⁻¹cm⁻¹. sigmaaldrich.com

A typical assay mixture includes the buffer to maintain optimal pH, the enzyme solution, and the substrate. Tris (trihydroxymethylaminomethane) buffer is frequently used for serine proteases as it provides good buffering capacity in the optimal pH range of 7.3-9.3 for many of these enzymes. tandfonline.com

Troubleshooting and Standardization of Assay Protocols

To ensure accuracy and reproducibility, assay protocols must be carefully standardized and potential issues addressed.

Common Issues and Troubleshooting:

Substrate Solubility: Chromogenic substrates like this compound can have limited solubility in aqueous buffers. Organic solvents like N,N-dimethylformamide (DMF) may be used to prepare a concentrated stock solution, which is then diluted into the assay buffer. sigmaaldrich.com It is crucial to ensure the final concentration of the organic solvent does not inhibit enzyme activity.

Enzyme Instability: Proteases can be prone to autodegradation. To minimize this, stock solutions should be prepared at a pH far from the enzyme's optimum and stored at low temperatures (-70°C or below). merckmillipore.com Adding stabilizing agents like calcium chloride (CaCl₂) for chymotrypsin (B1334515) or carrier proteins like albumin can also prevent enzyme loss due to adsorption to surfaces. chromogenicsubstrates.comresearchgate.net

Interfering Substances: Components in crude biological samples can interfere with the assay by absorbing light at the measurement wavelength or by inhibiting the enzyme. A sample blank, containing all components except the substrate, should always be run to correct for background absorbance.

Inaccurate Pipetting: Small volumes are often used in microplate assays, making accurate pipetting critical. Calibrated pipettes and proper technique are essential.

Standardization Steps:

Enzyme Concentration: Determine a suitable enzyme concentration that results in a linear rate of product formation for a reasonable time period.

Substrate Concentration: The substrate concentration should ideally be at or above the Michaelis constant (Km) to ensure the reaction rate is proportional to the enzyme concentration.

pH and Buffer: The optimal pH for the enzyme should be used. Tris-HCl is a common choice for chymotrypsin-like enzymes. tandfonline.com

Temperature: Assays should be performed at a constant and controlled temperature, often 25°C or 37°C. chromogenicsubstrates.com

Standard Curve: For endpoint assays, a standard curve prepared with known concentrations of p-nitroaniline is used to accurately quantify the amount of product formed. illinois.edu

Controls: Include a negative control (no enzyme) to check for non-enzymatic hydrolysis of the substrate and a positive control (known active enzyme) to ensure the assay is working correctly.

Table 1: Example of a Standardized Chymotrypsin Assay Protocol

ParameterConditionRationale
Enzyme α-ChymotrypsinThe target enzyme for the assay.
Substrate This compoundChromogenic substrate specific for chymotrypsin.
Buffer 0.1 M Tris-HCl, pH 8.0Maintains optimal pH for chymotrypsin activity. tandfonline.com
Temperature 37°CProvides a standardized reaction temperature. chromogenicsubstrates.com
Substrate Conc. 0.2 mMA concentration often used in chymotrypsin assays.
Detection Spectrophotometer at 410 nmWavelength for measuring p-nitroaniline release. sigmaaldrich.com
Method Initial rate or endpointDepending on available equipment and throughput needs. chromogenicsubstrates.com

Investigation of Enzyme Kinetics and Mechanism of Action

This compound is a valuable tool for studying the kinetics and mechanism of proteases. By systematically varying the substrate concentration and measuring the initial reaction velocity, key kinetic parameters can be determined.

The data obtained are often fitted to the Michaelis-Menten equation :

V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Where:

V₀ is the initial reaction velocity.

Vₘₐₓ is the maximum reaction velocity.

[S] is the substrate concentration.

Kₘ (Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vₘₐₓ. It is an indicator of the affinity of the enzyme for the substrate; a lower Kₘ generally indicates higher affinity.

From these parameters, the catalytic efficiency (kcat/Kₘ) can be calculated. nih.govkcat , the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. The kcat/Kₘ value is a measure of how efficiently an enzyme converts a substrate into a product and is a useful parameter for comparing the specificity of an enzyme for different substrates.

Studies using p-nitroanilide substrates have been crucial in elucidating the mechanism of serine proteases. tandfonline.com The hydrolysis proceeds via a two-step mechanism involving the formation of a transient acyl-enzyme intermediate. The release of the p-nitroaniline corresponds to the acylation step of this mechanism.

Table 2: Illustrative Kinetic Parameters for Chymotrypsin with a p-Nitroanilide Substrate

ParameterDescriptionExample Value
Kₘ Michaelis ConstantLow µM to mM range
kcat Turnover Numbers⁻¹
kcat/Kₘ Catalytic EfficiencyM⁻¹s⁻¹

Note: The actual values are highly dependent on the specific enzyme, substrate, and reaction conditions.

Screening and Characterization of Enzyme Inhibitors

The search for and characterization of enzyme inhibitors is a critical area of biochemical research and drug discovery. Assays utilizing this compound are well-suited for high-throughput screening of potential protease inhibitors.

The principle is straightforward: a potential inhibitor is added to the assay mixture, and the enzyme activity is measured. A reduction in the rate of p-nitroaniline release compared to a control without the inhibitor indicates inhibitory activity. This approach has been used to identify new proteolytic activity and to characterize inhibitors. sigmaaldrich.com

Competitive Inhibition Assays with this compound

In competitive inhibition, the inhibitor molecule binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be identified by performing kinetic studies in the presence of the inhibitor.

In a competitive inhibition scenario:

Vₘₐₓ remains unchanged: At very high substrate concentrations, the substrate can outcompete the inhibitor, and the reaction can still reach its maximum velocity.

Apparent Kₘ increases: More substrate is needed to reach half of Vₘₐₓ because the inhibitor is competing for the active site.

By measuring the enzyme activity at various substrate and inhibitor concentrations, the inhibition constant (Ki) can be determined. The Ki is a measure of the inhibitor's potency; a lower Ki value indicates a more potent inhibitor.

Identification of Novel Therapeutic Targets (Research-focused, not clinical)

Proteases, particularly serine proteases like chymotrypsin, are implicated in a wide range of physiological and pathological processes. Dysregulation of their activity is associated with various diseases. Therefore, these enzymes are considered important targets for the development of new therapeutic agents.

Research focused on identifying and characterizing inhibitors for chymotrypsin-like proteases can lead to a better understanding of their roles in disease. For example, human chymotrypsin-like protease (CTRL) is a member of the chymotrypsin family, and understanding its substrate specificity and inhibition can shed light on its potential role in health and disease. nih.gov While this compound is a tool for in vitro research, the inhibitors identified using this substrate could become lead compounds for further development. This basic research is crucial for validating new therapeutic targets long before any clinical applications are considered. The substrate is used to assess inhibitor degradation and stability over time by monitoring the residual enzyme activity. nih.gov

Discovery and Characterization of Novel Proteases and PPIases

The chromogenic nature of this compound, where the p-nitroanilide (pNA) group releases a yellow-colored product upon cleavage, makes it a valuable substrate for high-throughput screening and detailed kinetic analysis of proteases. The presence of both D and L amino acids allows for the potential discovery and characterization of proteases with unusual stereoselectivity, moving beyond enzymes that exclusively recognize L-amino acid sequences.

The general principle of its use in protease assays involves monitoring the rate of pNA release, which is directly proportional to the enzymatic activity. This can be quantified spectrophotometrically by measuring the increase in absorbance at or around 405-410 nm.

While specific studies utilizing this compound for the discovery of novel proteases are not extensively documented in publicly available literature, the methodology follows established principles. For instance, a similar substrate, Suc-Ala-Ala-Pro-Phe-pNA, has been instrumental in identifying new proteolytic activities in various organisms, including yeast. sigmaaldrich.com The inclusion of tryptophan and a racemic mixture in the target compound suggests its potential utility in identifying proteases with a preference for aromatic residues and a broader stereochemical tolerance.

In addition to proteases, this substrate is integral to the characterization of peptidyl-prolyl cis-trans isomerases (PPIases). PPIases, such as cyclophilins and FK506-binding proteins (FKBPs), catalyze the slow cis-trans isomerization of the peptide bond preceding a proline residue, a rate-limiting step in the folding of many proteins. peptanova.dewikipedia.org In a coupled assay, a protease that specifically cleaves the trans-isomer of the Pro-Phe bond (like chymotrypsin) is used. The initial rate of cleavage corresponds to the amount of trans-isomer present. The subsequent, slower rate of cleavage is limited by the uncatalyzed cis-to-trans isomerization. When a PPIase is added, the rate of this second phase increases, providing a measure of the PPIase activity. sigmaaldrich.com The racemic nature of this compound could offer unique insights into the stereospecificity of PPIase activity.

Table 1: Illustrative Data for the Characterization of a Novel Protease

This table demonstrates the type of data that could be generated when using this compound to characterize a newly discovered protease. The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), would be determined by measuring the initial reaction velocities at varying substrate concentrations.

Substrate Concentration (µM)Initial Velocity (µM/min)
100.5
200.9
401.5
802.2
1603.0
3203.5

This is a hypothetical data table for illustrative purposes.

Table 2: Hypothetical Kinetic Parameters of a Novel Protease with Different Substrates

This table illustrates how the kinetic parameters of a hypothetical novel protease could be compared using the specified racemic substrate and its L-amino acid counterpart. This comparison would reveal the enzyme's stereoselectivity.

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
This compound150106.7 x 104
Suc-L-Ala-L-Trp-L-Pro-L-Phe-pNA50255.0 x 105

This is a hypothetical data table for illustrative purposes.

Studies in Protein Folding and Quality Control Pathways Mediated by PPIases

The isomerization of prolyl-peptide bonds is a critical checkpoint in the proper folding and function of numerous proteins. PPIases, by accelerating this process, play a crucial role in cellular protein homeostasis and quality control. Dysregulation of PPIase activity has been implicated in a range of diseases, including neurodegenerative disorders and cancer. nih.gov

The use of this compound in coupled assays, as described above, allows researchers to investigate the activity of specific PPIases and to screen for their inhibitors or activators. By understanding how different factors affect PPIase activity, scientists can gain insights into the complex mechanisms of protein folding and the cellular pathways that identify and degrade misfolded proteins.

The unique stereochemistry of this compound could be particularly useful in dissecting the active site requirements of different PPIase families. For example, comparing the catalytic efficiency of a PPIase towards the DL-racemic substrate versus an all-L substrate could reveal important structural and functional differences between PPIase isoforms. While direct studies employing this specific racemic compound are not readily found, the principle has been demonstrated with other peptide substrates. For instance, the PPIase activity of Pin1 has been studied using substrates like Suc-Ala-Asp-Pro-Phe-pNA. nih.gov

Table 3: Example of a PPIase Inhibition Assay

This table illustrates how data from an experiment to test the inhibitory effect of a compound on a specific PPIase could be presented. The assay would measure the rate of the coupled reaction in the presence of varying concentrations of the inhibitor.

Inhibitor Concentration (nM)PPIase Activity (% of Control)
0100
1085
5052
10028
50010

This is a hypothetical data table for illustrative purposes.

Future Directions and Emerging Research Avenues

Expanding Substrate Specificity Profiling for a Wider Range of Enzymes

The current understanding of enzyme-substrate interactions is often limited to L-peptides. Substrates like Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA are ideal candidates for expanding our knowledge of enzyme specificity, particularly for enzymes from microorganisms or those with atypical catalytic mechanisms. nih.gov

Future research can focus on:

Screening against diverse enzyme families: Systematically testing the cleavage of this substrate against a broad panel of proteases, including those from extremophiles or pathogens, could uncover novel enzymatic activities.

Multiplex Substrate Profiling (MSP): Integrating this and other DL-peptides into quantitative mass spectrometry-based profiling methods can provide a comprehensive view of protease activity in complex biological samples. nih.gov This approach allows for the simultaneous characterization of both endopeptidase and exopeptidase activities. nih.gov

Identifying D-amino acid specific peptidases: There is a known class of enzymes, such as alkaline D-peptidase from Bacillus cereus, that specifically act on peptides containing D-amino acids. nih.govnih.gov Utilizing this compound can aid in the discovery and characterization of more such enzymes, which have potential applications in biotechnology and antibiotic resistance research. nih.gov

Research ApproachObjectivePotential Outcome for DL-Peptide Substrates
Broad Enzyme Panel Screening Identify novel proteases that cleave DL-peptides.Discovery of enzymes with unique stereospecificity from diverse biological sources.
Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS) Quantitatively characterize protease activity in complex mixtures (e.g., secretomes). nih.govElucidation of protease fingerprints in disease states or microbial cultures using stable DL-peptide reporters.
Targeted screening for D-peptidases Isolate and characterize enzymes with specific activity towards D-amino acid-containing peptides. nih.govDevelopment of new biocatalysts and understanding of resistance mechanisms. nih.govnih.gov

Table 1: Illustrative Approaches for Expanding Substrate Specificity Profiling. This table outlines potential research strategies to broaden the application of DL-peptide substrates like this compound in enzymology.

Advanced Structural Elucidation of Enzyme-Substrate Complexes (e.g., Cryo-Electron Microscopy, X-ray Crystallography)

Understanding how an enzyme accommodates a mixed-chirality substrate at the atomic level is a fundamental challenge. Advanced structural biology techniques can provide unprecedented insights.

Cryo-Electron Microscopy (Cryo-EM): This technique has revolutionized structural biology by allowing the visualization of biomolecular complexes in their near-native states without the need for crystallization. nih.gov Cryo-EM could be used to capture snapshots of an enzyme in complex with this compound, revealing the conformational dynamics that allow for substrate binding and catalysis. nih.govresearchgate.net This is particularly valuable for studying large or flexible enzyme-substrate complexes that are difficult to crystallize. nih.gov

X-ray Crystallography: While challenging, obtaining a crystal structure of an enzyme bound to this DL-peptide would provide a high-resolution view of the active site. This could reveal the specific hydrogen bonds and hydrophobic interactions that dictate recognition and explain the enzyme's ability to cleave a non-canonical substrate.

TechniqueInformation GainedRelevance to this compound
Cryo-Electron Microscopy (Cryo-EM) High-resolution structures of complexes in near-native states; captures conformational flexibility. nih.govnih.govIdeal for studying dynamic interactions and large enzyme complexes without the need for crystallization. rsc.org
X-ray Crystallography Atomic-resolution static picture of the enzyme-substrate binding pocket.Provides precise details of active site coordination and the stereochemical basis for substrate recognition.
Nuclear Magnetic Resonance (NMR) Information on solution-state structure, dynamics, and interactions. nih.govCan complement static structures by revealing how the peptide and enzyme behave in solution.

Table 2: Structural Elucidation Techniques for Enzyme-DL-Peptide Complexes. This table summarizes the information that can be obtained from advanced structural methods to understand the interaction between enzymes and substrates like this compound.

Development of Next-Generation DL-Peptide Substrates with Enhanced Properties (e.g., improved selectivity, stability)

Building upon the scaffold of this compound, a new generation of DL-peptide substrates can be engineered with tailored properties. The inclusion of D-amino acids is a known strategy to enhance peptide stability against proteolysis. nih.gov

Key development areas include:

Enhanced Selectivity: By systematically substituting specific amino acids in the sequence, new substrates can be designed for highly selective detection of a single protease within a complex family, such as matrix metalloproteinases.

Improved Stability: While D-amino acids already confer stability, further modifications like cyclization or N-methylation could be explored to create exceptionally robust substrates for use in harsh industrial or diagnostic conditions. mdpi.com

Tunable Reporter Moieties: Replacing the pNA group with different fluorophores or quenchers could create substrates for fluorescence-based assays, offering higher sensitivity and real-time kinetic measurements. acs.org

Modification StrategyDesired PropertyExample
D-amino acid substitution Increased proteolytic resistance. nih.govReplacing an L-amino acid at a known cleavage site with its D-enantiomer.
Peptide Cyclization Enhanced stability and conformational rigidity. mdpi.comIntroducing cysteine residues for disulfide bridging or using other chemical linkers.
N-methylation Improved stability and cell permeability. mdpi.comMethylating the nitrogen atom of a peptide bond.
Alternative Reporter Tags Higher sensitivity or different detection modality.Replacing pNA with a fluorophore/quencher pair (e.g., EDANS/DABCYL).

Table 3: Strategies for Developing Next-Generation DL-Peptide Substrates. This table highlights chemical modification strategies that can be applied to improve the properties of peptide substrates for various applications.

Computational Design of Substrate Analogues for Specific Enzyme Targets

Computational methods are increasingly powerful tools for designing novel peptides with desired functions. sciety.org These approaches can accelerate the development of substrate analogues based on the this compound template.

Molecular Docking and Dynamics: These simulations can predict how variations of the substrate will bind to a target enzyme's active site, guiding the synthesis of the most promising candidates. acs.org

Machine Learning and AI: By training algorithms on existing cleavage data, it is possible to develop models that predict optimal substrate sequences for a given protease. A deep learning pipeline, for instance, could be used to generate novel peptide sequences with a high probability of being efficient and selective substrates.

Substrate-Selective Inhibitor Design: Understanding how DL-peptides bind can inform the computational design of substrate-selective inhibitors, which block the processing of one specific substrate without affecting the enzyme's action on others. researchgate.net

Q & A

Q. What are the established protocols for synthesizing Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA, and how can purity be validated?

Synthesis typically employs solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. After deprotection and cleavage, reverse-phase HPLC is used for purification, followed by mass spectrometry (MS) and NMR for structural validation. Purity assessment requires dual orthogonal methods (e.g., HPLC + capillary electrophoresis) to confirm >95% homogeneity .

Q. Which enzymatic assays are most effective for studying this compound as a substrate?

Continuous spectrophotometric assays monitoring p-nitroaniline (pNA) release at 405 nm are standard. Optimize buffer conditions (pH, ionic strength) to match the target protease’s activity. Include negative controls (e.g., substrate-only and enzyme-inhibited samples) to distinguish specific hydrolysis .

Q. How should researchers handle stereochemical heterogeneity in DL-configured residues during experimental design?

Use chiral chromatography (e.g., HPLC with cyclodextrin columns) to separate enantiomers. For kinetic studies, compare activity of individual stereoisomers vs. the racemic mixture to assess stereochemical bias .

Advanced Research Questions

Q. What strategies resolve contradictions in kinetic parameters (e.g., Km, kcat) across studies using this compound?

Conduct meta-analyses to identify variables (e.g., temperature, enzyme source, substrate lot variability). Replicate experiments under standardized conditions and apply statistical tools (ANOVA, Bland-Altman plots) to quantify inter-lab variability .

Q. How can computational modeling enhance mechanistic studies of protease interactions with this compound?

Molecular dynamics (MD) simulations can map substrate binding pockets and identify key residues for catalysis. Validate models with mutagenesis studies (e.g., alanine scanning) and correlate with experimental kinetic data .

Q. What experimental controls are critical when investigating off-target protease activity with this substrate?

Include:

  • Specificity controls : Test against protease isoforms or structurally similar enzymes.
  • Inhibitor panels : Use class-specific inhibitors (e.g., serine/cysteine protease inhibitors) to confirm target engagement.
  • Cross-validation : Compare activity with alternative substrates (e.g., FRET-based probes) .

Q. How do solvent composition and additives (e.g., DMSO, detergents) impact substrate stability and assay reproducibility?

Pre-screen solvents for compatibility via stability assays (e.g., HPLC monitoring over 24h). Use ≤1% DMSO to avoid denaturation. For membrane-associated proteases, incorporate micelle-forming detergents (e.g., Triton X-100) at sub-CMC concentrations .

Data Interpretation & Integration

Q. What statistical frameworks are recommended for analyzing dose-response relationships in inhibition studies?

Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression. Report IC50 with 95% confidence intervals and assess goodness-of-fit (R², residual plots). For non-competitive inhibition, use global fitting of multiple substrate concentrations .

Q. How can researchers reconcile discrepancies between in vitro and cell-based assay results using this substrate?

Evaluate cellular permeability via LC-MS quantification of intracellular pNA. Account for esterase activity or reducing agents (e.g., glutathione) that may degrade the substrate. Use genetic knockout models to confirm target specificity .

Q. What criteria should guide the integration of findings into broader mechanistic or therapeutic hypotheses?

Align results with structural databases (e.g., PDB entries of protease-substrate complexes) and pathway enrichment analyses. Prioritize hypotheses testable via orthogonal methods (e.g., X-ray crystallography, in vivo models) to avoid overinterpretation .

Methodological Best Practices

Table 1 : Key Considerations for Experimental Reproducibility

FactorRecommendationReference
Substrate storageLyophilize and store at -80°C; avoid freeze-thaw cycles
Enzyme lot variabilityPre-screen multiple lots; standardize activation protocols
Assay plate typeUse low-binding plates to minimize substrate adsorption

Table 2 : Common Pitfalls in Kinetic Studies

PitfallMitigation Strategy
Substrate depletion >10%Use lower enzyme concentrations or shorter incubation times
Non-linear initial ratesOptimize timepoints; use stopped-flow systems for rapid kinetics

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.